

9-Phenyl-1-nonanol: A Technical Guide for Fragrance Applications

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Compound of Interest

Compound Name: 9-Phenyl-1-nonanol

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Introduction

9-Phenyl-1-nonanol is a fragrance ingredient with the chemical formula $C_{15}H_{24}O$.^{[1][2]} Its molecular structure consists of a nine-carbon aliphatic chain with a phenyl group at the terminus and a primary hydroxyl group at the first carbon. This amphiphilic nature, with a lipophilic alkyl-phenyl chain and a hydrophilic alcohol group, contributes to its unique properties as a fragrance ingredient. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, safety, and olfactory characteristics of **9-phenyl-1-nonanol**, with a focus on its application in the fragrance industry.

Physicochemical Properties

A summary of the key physicochemical properties of **9-phenyl-1-nonanol** is presented in Table 1. These properties are crucial for its formulation and performance in fragrance compositions.

Table 1: Physicochemical Properties of **9-Phenyl-1-nonanol**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ O	[1][2]
Molecular Weight	220.35 g/mol	[1][2]
CAS Number	3208-26-2	[1][2]
Appearance	Colorless liquid (estimated)	
Boiling Point	328.4 °C at 760 mmHg	[3]
Flash Point	123.8 °C	[3]
Density	0.936 g/cm ³	[3]
Refractive Index	1.503	[3]
logP (o/w)	3.952	[3]
Purity	≥97%	

Olfactory Properties

While specific quantitative olfactory threshold data for **9-phenyl-1-nonanol** is not readily available in the public domain, the olfactory profile of the structurally related 1-nonanol is well-documented. 1-nonanol is described as having a fresh, clean, fatty, floral, rose, and orange odor.[4] It is reasonable to infer that the presence of the phenyl group in **9-phenyl-1-nonanol** would contribute warm, balsamic, and potentially slightly spicy or rosy notes to the overall scent profile. The long alkyl chain suggests it would likely function as a middle to base note in a fragrance, providing substantivity and longevity.

Table 2: Olfactory Properties of Analogous Compounds

Compound	Olfactory Description	Olfactory Threshold	Reference
1-Nonanol	Fresh, clean, fatty, floral, rose, orange, dusty, wet, oily	Not Specified	[4]
Phenethyl Alcohol	Rose, floral, sweet	Not Specified	

Synthesis of 9-Phenyl-1-nonanol

The synthesis of **9-phenyl-1-nonanol** can be achieved through several established organic chemistry routes. The most common methods involve the Grignard reaction and the reduction of a corresponding ketone.

Experimental Protocols

1. Synthesis via Grignard Reaction:

This is a widely used method for forming carbon-carbon bonds. In this case, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with a nine-carbon electrophile.

- Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), bromobenzene, 9-bromononanal or nonanal, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.
- Protocol:
 - Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
 - Once the Grignard reagent is formed, a solution of 9-bromononanal or nonanal in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).
 - The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

- The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield **9-phenyl-1-nonanol**.

2. Synthesis via Reduction of 9-Phenyl-1-nonanone:

This method involves the reduction of the corresponding ketone to the alcohol.

- Materials: 9-Phenyl-1-nonanone, a reducing agent (e.g., sodium borohydride or lithium aluminum hydride), a suitable solvent (e.g., ethanol, methanol, or diethyl ether), hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
- Protocol:
 - Dissolve 9-phenyl-1-nonanone in a suitable solvent in a reaction flask.
 - Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the solution while stirring. The reaction is often exothermic and may require cooling.
 - After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
 - The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.
 - The product is extracted with diethyl ether.
 - The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
 - The solvent is evaporated under reduced pressure, and the resulting **9-phenyl-1-nonanol** is purified by vacuum distillation or column chromatography.

Synthesis routes for 9-Phenyl-1-nonanol.

Analytical Characterization

The identity and purity of **9-phenyl-1-nonanol** are typically confirmed using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the primary method for assessing the purity of volatile fragrance ingredients. While a specific chromatogram for **9-phenyl-1-nonanol** is not publicly available, the expected retention time would be relatively long due to its high boiling point. The mass spectrum of the related 1-nonanol shows characteristic fragmentation patterns, and a similar pattern with the addition of phenyl-related fragments would be expected for **9-phenyl-1-nonanol**.^{[5][6]}
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Predicted ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the alkyl chain, and the hydroxyl proton.^[1] Predicted ¹³C NMR would show distinct signals for the carbons of the phenyl ring and the nine carbons of the alkyl chain.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol, while aromatic C-H stretches would appear around 3000-3100 cm⁻¹.^[1]

Analytical workflow for 9-Phenyl-1-nonanol.

Safety Assessment

A comprehensive safety assessment is critical for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for **9-phenyl-1-nonanol** was not found, data for the analogous 1-nonanol and other long-chain alcohols can provide some insight.

Table 3: Toxicological Data for Analogous Compounds

Compound	Test	Result	Reference
1-Nonanol	LD50 (oral, rat)	3560 mg/kg	[4]
1-Nonanol	LD50 (dermal, rabbit)	4680 mg/kg	[4]

Based on the available information for similar molecules, **9-phenyl-1-nonanol** is expected to have low acute toxicity. However, as with many fragrance ingredients, it may cause skin and eye irritation in its undiluted form. Standard industry practice dictates that it should be used within established safe concentration limits in consumer products.

General safety assessment workflow for fragrance ingredients.

Olfactory Signaling Pathway

The perception of odorants like **9-phenyl-1-nonanol** is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to **9-phenyl-1-nonanol** have not been identified, research on structurally similar molecules provides a likely mechanism. The binding of an odorant to its cognate OR induces a conformational change in the receptor, activating a downstream signaling cascade that ultimately leads to the generation of an action potential that is transmitted to the brain.

Conclusion

9-Phenyl-1-nonanol is a fragrance ingredient with potential for use in a variety of fragrance applications, likely contributing warm, floral, and balsamic notes with good longevity. While specific quantitative data on its olfactory threshold and a comprehensive public safety assessment are not readily available, information from analogous compounds suggests a favorable profile for fragrance use. Further research to determine its specific olfactory receptor interactions and to establish a complete safety profile would be beneficial for its broader application in the fragrance and related industries.

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References

- 1. 9-Phenyl-1-nonanol | 3208-26-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. 1-Nonanol - Wikipedia [en.wikipedia.org]
- 5. foodb.ca [foodb.ca]
- 6. 1-Nonanol [webbook.nist.gov]
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